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For Researchers, Scientists, and Drug Development Professionals

Introduction
JH-RE-06 is a potent and specific small molecule inhibitor of the REV1-REV7 interface, playing

a crucial role in the mutagenic translesion synthesis (TLS) pathway. By disrupting the

recruitment of the mutagenic DNA polymerase ζ (POLζ), JH-RE-06 effectively inhibits TLS. This

mechanism of action makes it a valuable tool for research in DNA damage and repair, and a

promising candidate for development as a chemosensitizing agent. In preclinical studies, JH-
RE-06 has been shown to enhance the cytotoxicity of DNA-damaging agents like cisplatin, not

by inducing apoptosis, but by promoting cellular senescence.[1][2][3] These application notes

provide detailed protocols for utilizing JH-RE-06 in various cellular assays to study its effects

on cell survival, DNA damage response, and senescence.

Biochemical and Physicochemical Properties
JH-RE-06 targets the interaction between the C-terminal domain (CTD) of REV1 and the REV7

subunit of POLζ.[4][5] Binding of JH-RE-06 to a unique, nearly featureless surface on REV1

induces its dimerization, which in turn blocks the REV1-REV7 interaction and prevents the

recruitment of POLζ to sites of DNA damage.[4][5]
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Property Value Reference

Target REV1-REV7 Interface [4][6]

IC50 0.78 µM (Cell-free assay) [4][7]

Kd 0.42 µM (Cell-free assay) [4][7]

Molecular Formula C20H16Cl3N3O4 [6]

Molecular Weight 468.72 g/mol [6]

Signaling Pathway and Mechanism of Action
JH-RE-06 disrupts the translesion synthesis (TLS) pathway, a DNA damage tolerance

mechanism that allows the replication machinery to bypass DNA lesions. While TLS can

prevent replication fork collapse, the involvement of low-fidelity polymerases like POLζ often

introduces mutations. By inhibiting the REV1-REV7 interaction, JH-RE-06 specifically blocks

the recruitment of the mutagenic POLζ, thereby suppressing error-prone DNA synthesis. When

used in combination with DNA-damaging agents such as cisplatin, JH-RE-06 enhances their

anti-cancer effects by pushing cells towards senescence instead of apoptosis.[1][2][3]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.buckinstitute.org/wp-content/uploads/2019/08/Campisi-Protocol_2_SA-Bgal-protocol.pdf
http://www.mcgillradiobiology.ca/wp-content/uploads/2015/06/Experimental-Protocol-for-Senescence-Assay.pdf
https://www.buckinstitute.org/wp-content/uploads/2019/08/Campisi-Protocol_2_SA-Bgal-protocol.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7080928/
https://www.buckinstitute.org/wp-content/uploads/2019/08/Campisi-Protocol_2_SA-Bgal-protocol.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7080928/
http://www.mcgillradiobiology.ca/wp-content/uploads/2015/06/Experimental-Protocol-for-Senescence-Assay.pdf
http://www.mcgillradiobiology.ca/wp-content/uploads/2015/06/Experimental-Protocol-for-Senescence-Assay.pdf
https://www.benchchem.com/product/b8087049?utm_src=pdf-body
https://www.benchchem.com/product/b8087049?utm_src=pdf-body
https://www.benchchem.com/product/b8087049?utm_src=pdf-body
https://www.tandfonline.com/doi/pdf/10.2144/000113738
https://bio-protocol.org/en/bpdetail?id=247&type=0
https://bio-protocol.org/en/bpdetail?id=187&type=0
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8087049?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cellular Response to DNA Damage

Translesion Synthesis (TLS)

DNA Damage
(e.g., from Cisplatin)

Replication Fork Stall

REV1 Recruitment

REV1-REV7 InteractionCellular Senescence

In the presence of
JH-RE-06 + Cisplatin

POLζ Recruitment

Mutagenic Lesion Bypass

Somatic Mutations

Chemoresistance

JH-RE-06

Inhibition

Click to download full resolution via product page

Mechanism of action of JH-RE-06 in the context of DNA damage.
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Experimental Protocols
Stock Solution Preparation
For in vitro studies, JH-RE-06 can be reconstituted in DMSO to create a high-concentration

stock solution (e.g., 10 mM). For cellular experiments, it is recommended to dilute the stock

solution in culture medium to the desired final concentration. Note that for in vivo studies,

specific formulations are required, such as 10% DMSO, 10% ethanol, 40% PEG-400, and 50%

saline.[5]

Cell Culture and Treatment
JH-RE-06 has been tested in a variety of human and mouse cell lines, including:

HT1080 (human fibrosarcoma)[5]

A375 (human melanoma)[5]

LNCaP (human prostate adenocarcinoma)[5]

Mouse Embryonic Fibroblasts (MEFs)[5]

Cells should be cultured in their recommended growth medium and maintained in a humidified

incubator at 37°C with 5% CO2. For combination treatments, cells are typically pre-treated with

a DNA-damaging agent like cisplatin for a specified period (e.g., 24 hours) before the addition

of JH-RE-06.

Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment, providing a

measure of cytotoxicity.

Protocol:

Seed cells in 6-well plates at a low density (e.g., 300-800 cells/well) and allow them to attach

overnight.[4][8]

Treat the cells with the desired concentrations of JH-RE-06, cisplatin, or the combination. A

typical treatment duration is 24-48 hours.[5]
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After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh

growth medium.

Incubate the plates for 7-14 days, allowing colonies to form.

Fix the colonies with a solution of 10% methanol and 10% acetic acid for 10-15 minutes.[4]

Stain the colonies with 0.5% crystal violet solution for 30 minutes.[9]

Gently wash the plates with water and allow them to air dry.

Count the number of colonies (typically defined as a cluster of at least 50 cells).

Calculate the surviving fraction for each treatment condition relative to the untreated control.
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Workflow for the Clonogenic Survival Assay.

Senescence-Associated β-Galactosidase (SA-β-Gal)
Staining
This assay is used to detect senescent cells, which exhibit increased activity of lysosomal β-

galactosidase at pH 6.0.

Protocol:

Seed cells in 6-well plates and treat them as required for your experiment.

Wash the cells twice with PBS.

Fix the cells with 1X fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)

for 10-15 minutes at room temperature.[6]
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Wash the cells three times with PBS.

Prepare the staining solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (pH 6.0),

5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM

MgCl2.

Add the staining solution to the cells and incubate at 37°C overnight in a dry incubator (no

CO2).

Observe the cells under a microscope for the development of a blue color, which indicates

senescent cells.

Quantify the percentage of blue-stained cells.

Immunofluorescence for γH2AX Foci
This method is used to visualize and quantify DNA double-strand breaks, a marker of DNA

damage.

Protocol:

Grow cells on coverslips in a multi-well plate and apply treatments.

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

Incubate the cells with a primary antibody against γH2AX (phospho-S139) overnight at 4°C.

Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1

hour at room temperature in the dark.

Counterstain the nuclei with DAPI.

Mount the coverslips on microscope slides and visualize the foci using a fluorescence

microscope.
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Quantify the number of foci per nucleus.

Western Blotting for DNA Damage Response Proteins
This technique is used to analyze the expression levels of proteins involved in the DNA

damage response pathway.

Protocol:

Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

Determine the protein concentration of the lysates using a BCA or Bradford assay.

Denature the protein samples by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose

membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate the membrane with primary antibodies against proteins of interest (e.g., p-ATR, p-

γH2AX, p21) overnight at 4°C.[1][3]

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated

secondary antibody for 1 hour.

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an

imaging system.

Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

In Vivo Studies
JH-RE-06 has demonstrated efficacy in suppressing the growth of human melanoma

xenografts in mice when co-administered with cisplatin.[4][5] For in vivo experiments, JH-RE-
06 can be formulated and administered via intraperitoneal injection. Dosing and treatment

schedules should be optimized for the specific tumor model and experimental design.
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Safety and Handling
JH-RE-06 is a chemical compound intended for research use only. Standard laboratory safety

precautions should be followed, including the use of personal protective equipment (gloves, lab

coat, and eye protection). Avoid inhalation, ingestion, and contact with skin and eyes. Consult

the Safety Data Sheet (SDS) for detailed information on handling and disposal.

Ordering Information
JH-RE-06 is available from various chemical suppliers. Please refer to their respective catalogs

for purchasing information.

Disclaimer: These application notes are intended for guidance and should be adapted to

specific experimental conditions. It is the responsibility of the user to validate the protocols for

their particular application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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